molecular formula C8H14O3 B021125 Hexyl Glyoxylate CAS No. 52709-43-0

Hexyl Glyoxylate

Cat. No.: B021125
CAS No.: 52709-43-0
M. Wt: 158.19 g/mol
InChI Key: SSVITZDGXXOBGK-UHFFFAOYSA-N
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Description

Hexyl 2-oxoacetate is an organic compound belonging to the class of esters. It is characterized by the presence of a hexyl group attached to a 2-oxoacetate moiety. This compound is known for its diverse applications in various fields, including pharmaceuticals, fragrance synthesis, and organic chemistry reactions.

Scientific Research Applications

Hexyl 2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.

    Biology: This compound is utilized in the study of metabolic pathways and enzyme-catalyzed reactions involving esters.

    Medicine: Hexyl 2-oxoacetate is explored for its potential therapeutic properties, including its role in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: It finds applications in the fragrance industry for the synthesis of perfumes and as a flavoring agent in the food industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 2-oxoacetate can be synthesized through esterification reactions. One common method involves the reaction of hexanol with oxalic acid or its derivatives under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of hexyl 2-oxoacetate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert hexyl 2-oxoacetate to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Hexyl carboxylic acids.

    Reduction: Hexyl alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

Hexyl 2-oxoacetate can be compared with other similar compounds, such as:

    Hexyl acetate: Both compounds are esters, but hexyl acetate lacks the oxo group, making it less reactive in certain chemical reactions.

    Ethyl 2-oxoacetate: This compound has a shorter alkyl chain compared to hexyl 2-oxoacetate, affecting its physical properties and reactivity.

    Methyl 2-oxoacetate: Similar to ethyl 2-oxoacetate, but with an even shorter alkyl chain, leading to different solubility and volatility characteristics.

Hexyl 2-oxoacetate stands out due to its longer alkyl chain, which imparts unique properties such as higher boiling point and enhanced hydrophobicity, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

hexyl 2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-3-4-5-6-11-8(10)7-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVITZDGXXOBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623076
Record name Hexyl oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52709-43-0
Record name Hexyl oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexyl Glyoxylate
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Hexyl Glyoxylate

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